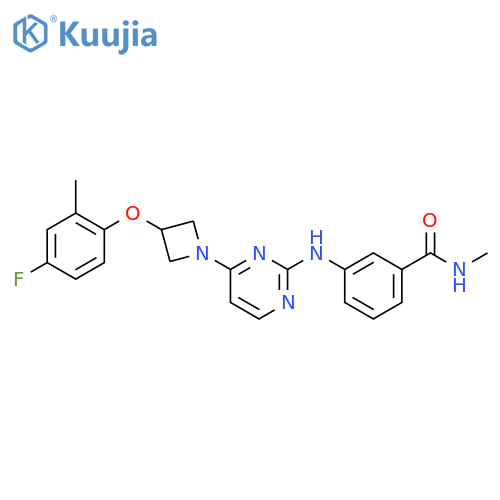Cas no 1332295-35-8 (Nav1.7-IN-2)

Nav1.7-IN-2 structure
商品名:Nav1.7-IN-2
Nav1.7-IN-2 化学的及び物理的性質
名前と識別子
-
- Nav1.7-IN-2
- Benzamide, 3-[[4-[3-(4-fluoro-2-methylphenoxy)-1-azetidinyl]-2-pyrimidinyl]amino]-N-methyl-
- BDBM229646
- BDBM229674
- US9334269, J
- US9334269, 1
- SCHEMBL2303803
- 3-[[4-[3-(4-fluoro-2-methylphenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]-N-methylbenzamide
- CS-5221
- HY-19366
- AKOS030526413
- 3-[[4-[3-(4-fluoranyl-2-methyl-phenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]-~{N}-methyl-benzamide
- G2W
- 1332295-35-8
- DA-65947
- F85316
- MS-26992
- CHEMBL3944666
-
- インチ: 1S/C22H22FN5O2/c1-14-10-16(23)6-7-19(14)30-18-12-28(13-18)20-8-9-25-22(27-20)26-17-5-3-4-15(11-17)21(29)24-2/h3-11,18H,12-13H2,1-2H3,(H,24,29)(H,25,26,27)
- InChIKey: MFAKJGXMORSMIX-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=C(C)C=1)OC1CN(C2C=CN=C(NC3C=CC=C(C(NC)=O)C=3)N=2)C1
計算された属性
- せいみつぶんしりょう: 407.17575312g/mol
- どういたいしつりょう: 407.17575312g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 576
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 79.4
Nav1.7-IN-2 セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Nav1.7-IN-2 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A604962-10mg |
Nav1.7-IN-2 |
1332295-35-8 | 98+% | 10mg |
$682.0 | 2025-02-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N78610-10mg |
Nav1.7-IN-2 |
1332295-35-8 | 10mg |
¥8122.0 | 2021-09-08 | ||
| ChemScence | CS-5221-50mg |
Nav1.7-IN-2 |
1332295-35-8 | 99.81% | 50mg |
$1800.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N78610-5mg |
Nav1.7-IN-2 |
1332295-35-8 | 5mg |
¥5682.0 | 2021-09-08 | ||
| DC Chemicals | DC8666-250 mg |
Nav1.7-IN-2 |
1332295-35-8 | >98% | 250mg |
$1620.0 | 2022-02-28 | |
| ChemScence | CS-5221-5mg |
Nav1.7-IN-2 |
1332295-35-8 | 99.81% | 5mg |
$420.0 | 2022-04-27 | |
| DC Chemicals | DC8666-100mg |
Nav1.7-IN-2 |
1332295-35-8 | >98% | 100mg |
$900.0 | 2023-09-15 | |
| A2B Chem LLC | AE35951-50mg |
Nav1.7-in-2 |
1332295-35-8 | 99% | 50mg |
$1525.00 | 2024-04-20 | |
| Crysdot LLC | CD31003859-10mg |
Nav1.7-IN-2 |
1332295-35-8 | 98+% | 10mg |
$347 | 2024-07-18 | |
| MedChemExpress | HY-19366-10mM*1 mL in DMSO |
Nav1.7-IN-2 |
1332295-35-8 | 99.81% | 10mM*1 mL in DMSO |
¥3190 | 2024-04-20 |
Nav1.7-IN-2 関連文献
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
1332295-35-8 (Nav1.7-IN-2) 関連製品
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1332295-35-8)Nav1.7-IN-2

清らかである:99%
はかる:10mg
価格 ($):614.0